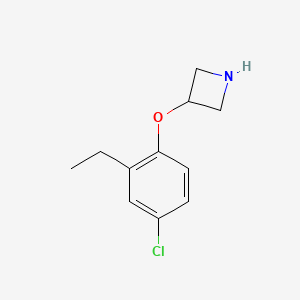

3-(4-Chloro-2-ethylphenoxy)azetidine

Vue d'ensemble

Description

“3-(4-Chloro-2-ethylphenoxy)azetidine” is a chemical compound with the molecular formula C11H14ClNO . It is a type of azetidine, which is a four-membered heterocycle used in organic synthesis and medicinal chemistry .

Synthesis Analysis

Azetidines are synthesized through various methods. One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method uses a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines . The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is also an efficient way to synthesize functionalized azetidines .Molecular Structure Analysis

The molecular structure of “3-(4-Chloro-2-ethylphenoxy)azetidine” includes a four-membered azetidine ring. The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

Azetidines are reactive due to their ring strain. They can undergo various chemical reactions, including the aza Paternò–Büchi reaction . Other reactions include Suzuki-Miyaura-type cross-couplings between alkyl iodides and aryl organoborons , and Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine .Applications De Recherche Scientifique

Polymer Synthesis

3-(4-Chloro-2-ethylphenoxy)azetidine: is a valuable monomer in the synthesis of polymers through ring-opening polymerization. This process allows for the creation of polyamines, which have a variety of applications due to their branched or linear structures . The polymers derived from this compound can be tailored for specific uses, including high-performance materials with unique mechanical properties.

Antibacterial and Antimicrobial Coatings

The polymers formed from 3-(4-Chloro-2-ethylphenoxy)azetidine can be applied as antibacterial and antimicrobial coatings . These coatings are particularly useful in healthcare settings, where they can help to reduce the spread of infections by preventing bacterial growth on surfaces.

CO2 Adsorption

Due to its structural properties, the polymers made from 3-(4-Chloro-2-ethylphenoxy)azetidine can be used for CO2 adsorption . This application is crucial in the development of technologies aimed at reducing greenhouse gas emissions and combating climate change.

Chelation and Materials Templating

The chelating ability of polymers derived from 3-(4-Chloro-2-ethylphenoxy)azetidine makes them suitable for materials templating . This process involves creating a scaffold at the molecular level, which can then be used to construct more complex structures.

Non-viral Gene Transfection

In the field of gene therapy, 3-(4-Chloro-2-ethylphenoxy)azetidine -based polymers can be used for non-viral gene transfection . This application is significant as it offers a safer and potentially more effective alternative to viral vectors for delivering genetic material into cells.

Development of Sustainable Polymers

Research is ongoing to utilize 3-(4-Chloro-2-ethylphenoxy)azetidine in the development of sustainable polymers . These polymers are designed to be environmentally friendly, with a focus on biodegradability and reduced environmental impact.

Safety and Hazards

Orientations Futures

Azetidines have been the subject of recent advances in chemistry, with a focus on synthesis, reactivity, and application . They are used in drug discovery, polymerization, and as chiral templates . The future directions of “3-(4-Chloro-2-ethylphenoxy)azetidine” specifically are not explicitly mentioned in the search results.

Propriétés

IUPAC Name |

3-(4-chloro-2-ethylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-2-8-5-9(12)3-4-11(8)14-10-6-13-7-10/h3-5,10,13H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKYKYUGULJCCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Cl)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301290396 | |

| Record name | 3-(4-Chloro-2-ethylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219960-80-1 | |

| Record name | 3-(4-Chloro-2-ethylphenoxy)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chloro-2-ethylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[(2E)-2-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B1395304.png)

![2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395310.png)

![2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide](/img/structure/B1395314.png)

![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1395315.png)

![2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1395320.png)

![tert-butyl N-[(2-oxocyclopentyl)methyl]carbamate](/img/structure/B1395324.png)